REACTION_CXSMILES
|
[CH2:1]([NH:3][CH2:4][CH3:5])[CH3:2].Br[CH2:7][C:8]([C:10]1[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH:13]=[CH:12][CH:11]=1)=[O:9]>C1(C)C=CC=CC=1>[CH2:1]([N:3]([CH2:4][CH3:5])[CH2:7][C:8]([C:10]1[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH:13]=[CH:12][CH:11]=1)=[O:9])[CH3:2]
|
Name
|
|
Quantity
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38.1 g
|
Type
|
reactant
|
Smiles
|
C(C)NCC
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Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
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65 g
|
Type
|
reactant
|
Smiles
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BrCC(=O)C1=CC=CC2=CC=CC=C12
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Name
|
|
Quantity
|
300 mL
|
Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Type
|
CUSTOM
|
Details
|
Stir the reaction mixture overnight
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
Monitor the progress of the reaction by thin-layer chromatography on silica gel (ethyl acetate:hexane, 1:1)
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Type
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EXTRACTION
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Details
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Extract the reaction mixture with 3×150 mL of 3N HCl
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Type
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EXTRACTION
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Details
|
then extract with 3×150 mL of methylene chloride
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Type
|
DRY_WITH_MATERIAL
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Details
|
dry over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Remove the solvent in vacuo, and chromatograph the resultant oil on 2200 g of silica gel
|
Type
|
WASH
|
Details
|
eluting initially with methylene chloride and later with ethyl acetate
|
Type
|
ADDITION
|
Details
|
containing product
|
Type
|
CUSTOM
|
Details
|
remove the solvent in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(CC(=O)C1=CC=CC2=CC=CC=C12)CC
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |